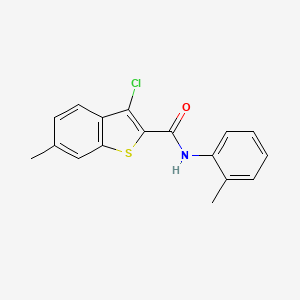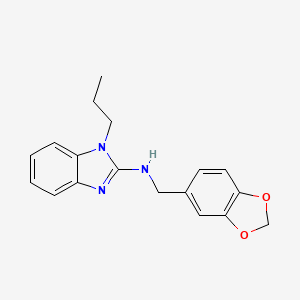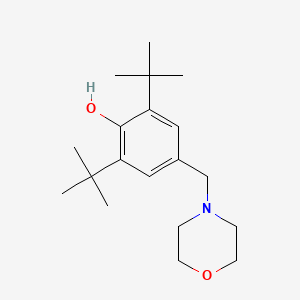
1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine (CBPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the development and progression of cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. This compound has also been shown to decrease the expression of certain proteins involved in cancer cell survival and proliferation. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation-induced damage. This compound has also been shown to decrease the accumulation of certain proteins that are associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine is its potent anticancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another potential direction is the development of more efficient synthesis methods for this compound, which could improve its availability for research and potential clinical use. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine can be synthesized by the reaction of 1-(2-chlorobenzoyl)piperazine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNCCFNGLUYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxypropyl)-9-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670129.png)
![1-{4-methyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidin-5-yl}ethanone](/img/structure/B5670133.png)


![4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5670149.png)
![(3R*,4S*)-1-[(6-methylquinolin-8-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670151.png)




![ethyl [3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5670177.png)
![N-methyl-N-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B5670180.png)
